molecular formula C8H11ClN2O2 B6168703 ethyl 6-aminopyridine-2-carboxylate hydrochloride CAS No. 247100-92-1

ethyl 6-aminopyridine-2-carboxylate hydrochloride

Cat. No. B6168703
CAS RN: 247100-92-1
M. Wt: 202.6
InChI Key:
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Description

Ethyl 6-aminopyridine-2-carboxylate hydrochloride, also known as EPCH, is an organic compound belonging to the pyridine class of heterocyclic compounds. It is a white, crystalline solid with a melting point of 135°C. EPCH is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a biochemical and physiological agent.

Scientific Research Applications

Ethyl 6-aminopyridine-2-carboxylate hydrochloride has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a biochemical and physiological agent. It is also used in the synthesis of a number of pharmaceuticals, including antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of ethyl 6-aminopyridine-2-carboxylate hydrochloride is not fully understood. However, it is believed to act as a proton acceptor and as an electron donor. This allows it to participate in a number of chemical reactions, including those involving the formation of covalent bonds.
Biochemical and Physiological Effects
ethyl 6-aminopyridine-2-carboxylate hydrochloride has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, ethyl 6-aminopyridine-2-carboxylate hydrochloride has been shown to reduce inflammation and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 6-aminopyridine-2-carboxylate hydrochloride in laboratory experiments is its low cost and easy availability. It is also easy to synthesize and handle, and it is relatively stable. However, ethyl 6-aminopyridine-2-carboxylate hydrochloride is also toxic and can cause skin and eye irritation. It is also volatile, so it must be handled with care.

Future Directions

Ethyl 6-aminopyridine-2-carboxylate hydrochloride has a number of potential future directions. It could be used in the development of new pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It could also be used to develop new catalysts for chemical reactions, as well as new reagents for organic synthesis. Additionally, ethyl 6-aminopyridine-2-carboxylate hydrochloride could be used to study the biochemical and physiological effects of pyridine-based compounds. Finally, ethyl 6-aminopyridine-2-carboxylate hydrochloride could be used to study the mechanism of action of various drugs and to develop new methods of drug delivery.

Synthesis Methods

Ethyl 6-aminopyridine-2-carboxylate hydrochloride is synthesized via a two-step process. The first step involves the reaction of ethyl 2-aminopyridine-3-carboxylate with hydrochloric acid in a 1:1 molar ratio. This reaction yields ethyl 6-aminopyridine-2-carboxylate hydrochloride and water. The second step involves the recrystallization of the hydrochloride salt to obtain a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-aminopyridine-2-carboxylate hydrochloride involves the reaction of ethyl 2-pyridinecarboxylate with ammonia followed by the addition of hydrochloric acid.", "Starting Materials": [ "Ethyl 2-pyridinecarboxylate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Ethyl 2-pyridinecarboxylate is reacted with ammonia in the presence of a catalyst to form ethyl 6-aminopyridine-2-carboxylate.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of ethyl 6-aminopyridine-2-carboxylate." ] }

CAS RN

247100-92-1

Product Name

ethyl 6-aminopyridine-2-carboxylate hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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